3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a benzenesulfonamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the furan and oxadiazole rings imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is introduced by reacting the oxadiazole intermediate with N,N-dimethylbenzenesulfonyl chloride.
The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amines.
Substitution: Substituted benzenesulfonamides
Scientific Research Applications
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The benzenesulfonamide moiety can enhance binding affinity and specificity to certain targets, such as carbonic anhydrase or proteases .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of the benzenesulfonamide moiety.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the oxadiazole ring.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a thiadiazole ring and a thiazolidinone ring.
Uniqueness
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide is unique due to the combination of the furan, oxadiazole, and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-17(2)22(18,19)11-6-3-5-10(9-11)13-15-16-14(21-13)12-7-4-8-20-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCGPEALDWFESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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